Phosphonic acid, [1-(acetylamino)butyl]-, bis(trimethylsilyl) ester
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Overview
Description
Phosphonic acid, [1-(acetylamino)butyl]-, bis(trimethylsilyl) ester is a chemical compound with a complex structure that includes phosphonic acid and trimethylsilyl ester groupsIt contains 50 atoms in total, including hydrogen, carbon, nitrogen, oxygen, and phosphorus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of phosphonic acid, [1-(acetylamino)butyl]-, bis(trimethylsilyl) ester typically involves the reaction of phosphonic acid derivatives with trimethylsilyl reagents. One common method includes the reaction of [1-(acetylamino)butyl]phosphonic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [1-(acetylamino)butyl]-, bis(trimethylsilyl) ester can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding phosphonic acid.
Substitution: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Hydrolysis: Water or methanol in the presence of an acid or base catalyst.
Substitution: Nucleophiles such as alcohols or amines in the presence of a suitable catalyst.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Phosphonic acid and [1-(acetylamino)butyl]phosphonic acid.
Substitution: Various substituted phosphonic acid derivatives.
Oxidation and Reduction: Depending on the specific reaction, products may include oxidized or reduced forms of the original compound.
Scientific Research Applications
Phosphonic acid, [1-(acetylamino)butyl]-, bis(trimethylsilyl) ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphonic acid derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phosphonic acid, [1-(acetylamino)butyl]-, bis(trimethylsilyl) ester involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The trimethylsilyl ester groups may enhance the compound’s stability and facilitate its transport across cell membranes .
Comparison with Similar Compounds
Similar Compounds
Phosphonic acid derivatives: Compounds with similar phosphonic acid groups but different substituents.
Trimethylsilyl esters: Compounds with trimethylsilyl ester groups but different core structures.
Uniqueness
Phosphonic acid, [1-(acetylamino)butyl]-, bis(trimethylsilyl) ester is unique due to its combination of phosphonic acid and trimethylsilyl ester groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C12H30NO4PSi2 |
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Molecular Weight |
339.51 g/mol |
IUPAC Name |
N-[1-bis(trimethylsilyloxy)phosphorylbutyl]acetamide |
InChI |
InChI=1S/C12H30NO4PSi2/c1-9-10-12(13-11(2)14)18(15,16-19(3,4)5)17-20(6,7)8/h12H,9-10H2,1-8H3,(H,13,14) |
InChI Key |
XBLIXEWXKLIVMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(NC(=O)C)P(=O)(O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
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